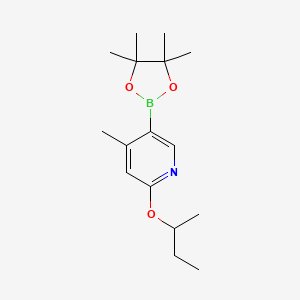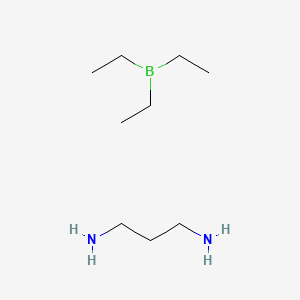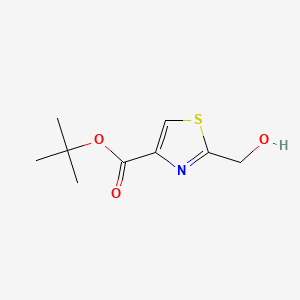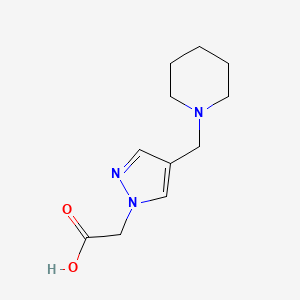
2-Iod-6-(Trifluormethyl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-6-(trifluoromethyl)pyridine is an organofluorine compound characterized by the presence of iodine and trifluoromethyl groups attached to a pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Iodo-6-(trifluoromethyl)pyridine has diverse applications in scientific research:
Wirkmechanismus
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They are known to interact with various biological targets, contributing to their diverse applications .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . They are involved in various biochemical processes, influencing the activity of numerous pathways .
Result of Action
Compounds containing the trifluoromethylpyridine moiety have been found to exhibit various biological activities, including pest control and therapeutic effects .
Action Environment
It’s important to note that the physicochemical properties of trifluoromethylpyridines can be influenced by environmental conditions, potentially affecting their biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the halogenation of 6-(trifluoromethyl)pyridine using iodine in the presence of a suitable catalyst . Another approach involves the direct iodination of 6-(trifluoromethyl)pyridine using iodine monochloride (ICl) under controlled conditions .
Industrial Production Methods: Industrial production of 2-Iodo-6-(trifluoromethyl)pyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are frequently used.
Major Products Formed:
Substitution Reactions: Products include 2-azido-6-(trifluoromethyl)pyridine and 2-thiocyanato-6-(trifluoromethyl)pyridine.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
- 2-Iodo-3-(trifluoromethyl)pyridine
- 2-Iodo-4-(trifluoromethyl)pyridine
- 2-Iodo-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Iodo-6-(trifluoromethyl)pyridine exhibits unique reactivity and selectivity due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This positioning can significantly influence the compound’s electronic properties and steric effects, making it a valuable intermediate in various synthetic applications .
Eigenschaften
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3IN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYFTJSGVQORLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3IN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657724 |
Source


|
| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100366-74-3 |
Source


|
| Record name | 2-Iodo-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(5-Methyl-1H-pyrrolo[2,3-b]pyridine-1,3-diyl)diethanone](/img/structure/B597918.png)

![Indeno[2,1-b]carbazole, 5,7-dihydro-7,7-diphenyl-](/img/structure/B597922.png)

![4,6-Dichloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B597925.png)


![5-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B597929.png)





